molecular formula C10H16ClNO B152844 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride CAS No. 137999-85-0

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Cat. No.: B152844
CAS No.: 137999-85-0
M. Wt: 201.69 g/mol
InChI Key: CEOSYRDTCHRIAY-HNCPQSOCSA-N
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Description

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solubility and Interfacial Tension Analysis

3-(Methylamino)-1-phenylpropan-1-ol hydrochloride's solubility, metastable zone width, and induction period in ethanol were determined, providing valuable information about its physical properties. The measured induction period data facilitated the estimation of interfacial tension values, which are essential in evaluating nucleation parameters such as the radius of critical nuclei and critical free energy barriers (Zhu et al., 2011).

Chemoselective Reactions and Synthesis

The compound has been used in chemoselective reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines. This indicates its potential in synthesizing specific organic structures and provides insights into its reactivity with different nucleophilic centers (Hajji et al., 2002).

Formation of Diastereoisomerically Pure Compounds

It has been used in the formation of diastereoisomerically pure oxazaphospholes, with the configuration at the P-atom controlled by the Ph-substituted C(1) of the compound. This process has implications for synthesizing chiral compounds and could have applications in various fields, including pharmaceuticals (Rippert et al., 2000).

Ligand Behavior and Biological Activity

The compound has been studied as a ligand, showing that its conformers influence the state of Pd(II)-Cl−-HA-H2O systems in solutions and their biological activity. This research provides insights into the structural properties and potential applications of this compound in creating complexes with biological activity (Efimenko et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves the reaction of benzaldehyde with methylamine to form 3-phenylpropanaldehyde. This intermediate is then reduced to 3-phenylpropanol using sodium borohydride. The resulting alcohol is then methylated using methyl iodide to form 3-(Methylamino)-1-phenylpropan-1-ol. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with methylamine in the presence of a catalyst (such as acetic acid) to form 3-phenylpropanaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in a solvent such as ethanol to form 3-phenylpropanol.", "Step 3: The alcohol is then methylated using methyl iodide in the presence of a base (such as potassium carbonate) to form 3-(Methylamino)-1-phenylpropan-1-ol.", "Step 4: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

137999-85-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1

InChI Key

CEOSYRDTCHRIAY-HNCPQSOCSA-N

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O.Cl

SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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